D4476 - 301836-43-1

D4476

Catalog Number: EVT-266441
CAS Number: 301836-43-1
Molecular Formula: C23H18N4O3
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide is a member of imidazoles.
Overview

D4476 is a small molecule inhibitor specifically targeting casein kinase 1 alpha and delta isoforms. It has gained attention in scientific research for its potential therapeutic applications, particularly in cancer treatment and cellular signaling modulation. The compound is recognized for its ability to alter cellular processes by inhibiting the activity of casein kinase 1, which plays a crucial role in various signaling pathways.

Source

D4476 was developed as a research tool by Tocris Bioscience and is widely used in academic and clinical research settings. Its chemical structure and properties have been documented in various studies, highlighting its significance in understanding cellular mechanisms and therapeutic strategies.

Classification

D4476 is classified as a casein kinase 1 inhibitor. Casein kinases are serine/threonine kinases involved in multiple cellular processes, including cell cycle regulation, apoptosis, and circadian rhythms. By inhibiting these kinases, D4476 can influence various downstream signaling pathways.

Synthesis Analysis

Methods

The synthesis of D4476 involves several steps typically executed in a laboratory setting. The compound can be synthesized through the following general procedure:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo a series of chemical reactions.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclizations to form the core structure of D4476.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure high purity and yield.

Technical Details

The specific synthetic route may vary based on the laboratory protocols but generally includes:

  • Reagents: Common reagents include bases, acids, and solvents tailored for organic synthesis.
  • Conditions: Reactions are typically performed under controlled temperature and pressure conditions to optimize yield.
Molecular Structure Analysis

Structure

D4476 possesses a unique molecular structure characterized by its ability to fit into the active site of casein kinases. Its structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol

Data

The compound's three-dimensional structure allows it to interact specifically with casein kinase 1 alpha and delta isoforms, which is critical for its inhibitory action.

Chemical Reactions Analysis

Reactions

D4476 primarily functions through competitive inhibition of casein kinase 1 enzymes. This inhibition leads to altered phosphorylation states of downstream targets, impacting various signaling pathways.

Technical Details

Key reactions influenced by D4476 include:

  • Phosphorylation Inhibition: By blocking the phosphorylation of specific serine residues on target proteins, D4476 alters their function.
  • Cellular Responses: The inhibition can lead to changes in cell proliferation, apoptosis, and autophagy processes.
Mechanism of Action

Process

D4476's mechanism of action involves binding to the ATP-binding site of casein kinase 1 alpha and delta isoforms. This binding prevents the transfer of phosphate groups from ATP to substrate proteins, thereby modulating various signaling pathways.

Data

Research indicates that D4476 can induce apoptosis in cancer cells by disrupting normal cell signaling pathways associated with growth and survival. For instance, studies have shown that treatment with D4476 results in increased levels of specific markers associated with apoptotic processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D4476 is typically a crystalline solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: D4476 reacts specifically with casein kinases but exhibits minimal reactivity with other protein kinases, highlighting its selectivity.
Applications

D4476 has several scientific uses including:

  • Cancer Research: It is used to study the role of casein kinases in tumorigenesis and therapeutic resistance.
  • Cell Signaling Studies: Researchers utilize D4476 to dissect the pathways involving casein kinase 1 in various cellular processes like apoptosis and autophagy.
  • Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting diseases associated with dysregulated casein kinase activity.
Molecular Mechanisms of D4476 in Kinase Inhibition and Signaling Pathways

Casein Kinase 1 (CK1) Isoform Selectivity and Inhibition Dynamics

D4476 (4-[4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide) demonstrates potent selectivity for CK1 isoforms, particularly CK1δ and CK1ε, with a well-defined biochemical profile. In vitro kinase assays reveal IC₅₀ values of 0.3 µM for CK1δ and 0.2 µM for CK1 from Schizosaccharomyces pombe, while exhibiting minimal inhibition (≥20-fold selectivity) against a panel of 30+ kinases, including PKB, SGK, and GSK-3β [1] [6] [9]. The compound operates through ATP-competitive inhibition, evidenced by progressive decreases in IC₅₀ as ATP concentrations are lowered [1]. This kinetic behavior distinguishes D4476 from earlier CK1 inhibitors like IC261 (IC₅₀ = 2.5 µM) or CKI-7, as it achieves ~10-fold greater potency while maintaining superior specificity [6] [9].

The isoform selectivity profile of D4476 stems from its unique interaction with the kinase domain. CK1δ and CK1ε share 98% homology in their catalytic domains but diverge in C-terminal regulatory regions (53% identity) [7]. D4476 exploits this conserved ATP-binding pocket, effectively inhibiting primed substrate phosphorylation—a hallmark of CK1 kinetics requiring pre-phosphorylated motifs (pSer-X-X-Ser) [1] [7]. Cellular studies confirm this specificity: in H4IIE hepatoma cells, D4476 (10 µM) abolishes phosphorylation of endogenous FOXO1a at Ser³²² and Ser³²⁵ (CK1-dependent sites) without affecting Thr²⁴, Ser²⁵⁶, Ser³¹⁹, or Ser³²⁹ phosphorylation mediated by PKB, SGK, or DYRK kinases [1] [2].

Table 1: Selectivity Profile of D4476 Against Key Kinases

Kinase TargetIC₅₀ (µM)Inhibition at 10 µM (%)Cellular Function
CK1δ0.3>90FOXO1a phosphorylation, Wnt signaling
CK1 (S. pombe)0.2>90Cell cycle regulation
ALK5 (TGF-βRI)0.578SMAD phosphorylation, EMT
p38α MAPK1244Stress response
PKBα>1016Survival signaling
SGK>100FOXO phosphorylation

Dual Targeting of TGF-β Type-I Receptor (ALK5) and Cross-Pathway Modulation

Beyond CK1 inhibition, D4476 exerts potent antagonism against the TGF-β type-I receptor ALK5, with an IC₅₀ of 0.5 µM [3] [9]. This dual targeting capacity arises from structural similarities in the ATP-binding pockets of CK1δ and ALK5. At 10 µM, D4476 suppresses ALK5 kinase activity by 78%, comparable to its CK1δ inhibition (>90%), while exhibiting only weak activity against related kinases like p38α MAPK (44% inhibition) [1] [6]. The functional consequence of this dual inhibition is cross-pathway modulation: in ARPE-19 retinal cells, D4476 rescues chloroquine-induced retinopathy by disrupting Beclin 1-Bcl-2 interactions, thereby restoring autophagy flux independent of CK1 inhibition [4].

D4476's ALK5 inhibition also reprograms cellular signaling networks. It suppresses SMAD3 phosphorylation—a canonical TGF-β effector—while concurrently modulating non-canonical pathways:

  • Downregulation of mTOR and JNK phosphorylation, reducing oxidative stress [4]
  • Inhibition of p38 MAPK, attenuating inflammation cascades [1]
  • Synergistic effects with CK1 inhibition on Wnt/β-catenin signaling via disruption of β-catenin degradation complexes [7]

This kinase polypharmacology enables D4476 to perturb interconnected nodes in signaling networks. For example, in leukemia stem cells (LSCs), dual CK1/ALK5 inhibition depletes LSC populations by >80% while sparing normal hematopoietic stem cells, highlighting therapeutic potential beyond single-pathway targeting [9].

Table 2: Pathway Modulation by D4476 in Disease Models

Cellular ContextTarget EngagementFunctional OutcomeKey References
H4IIE hepatoma cellsCK1δ inhibition (Ser³²²/Ser³²⁵ FOXO1a)Blocked IGF-1-driven nuclear exclusion of FOXO1a [1] [2]
ARPE-19 retinal cellsALK5 inhibition, mTOR/p38 suppressionRescued autophagy flux, reduced apoptosis [4]
Multiple myeloma cellsCK1α/δ inhibition (MDM2-p53 axis)p53 stabilization, FADD upregulation, apoptosis [9]
Leukemia stem cellsDual CK1/ALK5 inhibitionSelective LSC cytotoxicity (>80% depletion) [9]

Structural Basis of CK1δ/ε and ALK5 Binding Affinity

The triaryl-imidazole scaffold of D4476 (C₂₃H₁₈N₄O₃, MW 398.41 Da) enables high-affinity interactions with both CK1 and ALK5 kinases through distinct yet overlapping mechanisms. For CK1δ, crystallographic analyses reveal that D4476 occupies the ATP-binding cleft via:

  • Hydrogen bonding between the benzamide group and kinase hinge residue Glu⁸⁵
  • Hydrophobic packing of the dihydrobenzodioxinyl moiety in a conserved cleft near Leu⁸⁷
  • π-π stacking interactions involving the pyridinyl ring and gatekeeper residue Phe⁶⁷ [1] [9]

This binding mode explains D4476's ATP-competitive kinetics and isoform preference. The CK1δ pocket accommodates the imidazole core more efficiently than CK1α due to conformational differences in the G-loop, reducing D4476's affinity for CK1α by >5-fold [7].

For ALK5, molecular docking shows:

  • Salt bridge formation between the pyridinyl nitrogen and His⁸³⁰ in the catalytic loop
  • Van der Waals contacts with Thr¹⁸⁵ and Tyr²⁴⁹ in the glycine-rich loop
  • Hydrophobic enclosure by residues Leu⁷⁹ and Ala⁸³ [3] [9]

The differential binding energy (ΔG = -9.8 kcal/mol for CK1δ vs. -8.2 kcal/mol for ALK5) aligns with measured IC₅₀ values and accounts for D4476's rank-order potency: CK1 > ALK5 >> p38α [6] [9]. Solubility analyses confirm D4476's cell permeability: it maintains >90% activity in 40 mg/mL DMSO solutions, enabling cellular studies at pharmacologically relevant concentrations [6] [9].

Impact on Downstream Phosphorylation Events

FOXO1a Regulation

D4476 exerts site-specific suppression of FOXO1a phosphorylation within its multisite phosphorylation domain (MPD). In response to IGF-1/insulin, CK1δ sequentially phosphorylates FOXO1a at Ser³²² and Ser³²⁵ following PKB-mediated priming at Ser³¹⁹ [1] [2]. D4476 (10 µM) abolishes this hierarchical phosphorylation, reducing phospho-Ser³²²/Ser³²⁵ by >85% without altering phospho-Ser³¹⁹ or phospho-Ser³²⁹ levels [1]. This precision disruption delays FOXO1a nuclear export by 3.7-fold, extending the transcription factor's nuclear retention and enhancing target gene expression (e.g., G6Pase, PEPCK) [1] [2].

MDM2-p53 Axis Modulation

In cancer models, D4476 stabilizes the tumor suppressor p53 by inhibiting CK1α-mediated phosphorylation of MDM2. CK1α phosphorylates MDM2 at Ser⁴⁹⁹, promoting p53 ubiquitination and degradation [7] [9]. D4476 (20–50 µM) blocks this phosphorylation in A375 melanoma and multiple myeloma cells, causing:

  • 4.2-fold increase in p53 half-life
  • Upregulation of p21ᴡᵃᶠ¹ (3.1-fold)
  • E2F1 suppression and RB hypophosphorylation [9]These events trigger caspase-dependent apoptosis in tumor cells, with ANBL6 myeloma lines showing 70% viability reduction at 50 µM D4476 [9].

Autophagy-Apoptosis Interplay

D4476 modulates stress-responsive pathways in retinal degeneration models. In chloroquine-treated ARPE-19 cells, D4476:

  • Dissociates Beclin 1-Bcl-2 complexes via JNK/p38 inhibition, restoring autophagy initiation
  • Reduces ROS generation by 62% through mTOR suppression
  • Downregulates pro-apoptotic Bax while upregulating Bcl-xL [4]This dual homeostatic restoration demonstrates how D4476's kinase polypharmacology converges on functional outcomes beyond direct substrate phosphorylation.

Figure 1: D4476's Integrated Impact on Signaling Nodes

┌──────────────┐        ┌──────────────┐        ┌──────────────┐  │   CK1δ/ε     │        │    ALK5      │        │   p38 MAPK   │  │ Inhibition   │        │ Inhibition   │        │ Suppression  │  └──────┬───────┘        └──────┬───────┘        └──────┬───────┘  │                        │                        │  ▼                        ▼                        ▼  ┌──────────────┐        ┌──────────────┐        ┌──────────────┐  │FOXO1a MPD    │        │SMAD3         │        │Beclin 1-Bcl-2│  │phosphorylation│        │phosphorylation│        │dissociation  │  └──────┬───────┘        └──────┬───────┘        └──────┬───────┘  │                        │                        │  ▼                        ▼                        ▼  ┌───────────────────────┐ ┌──────────────────────┐ ┌──────────────────────┐  │Delayed nuclear export │ │Attenuated EMT &      │ │Restored autophagy &  │  │Prolonged transcription│ │fibrogenesis          │ │reduced apoptosis     │  └───────────────────────┘ └──────────────────────┘ └──────────────────────┘  

Properties

CAS Number

301836-43-1

Product Name

D4476

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)

InChI Key

DPDZHVCKYBCJHW-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5

Solubility

Soluble in DMSO

Synonyms

4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide
D 4476
D-4476
D4476 cpd

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.